molecular formula C5H11NO3 B15252009 2-Butanol, 3-methyl-1-nitro-, (2S)- CAS No. 197857-06-0

2-Butanol, 3-methyl-1-nitro-, (2S)-

Cat. No.: B15252009
CAS No.: 197857-06-0
M. Wt: 133.15 g/mol
InChI Key: KJTQHXTUICAYHG-RXMQYKEDSA-N
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Description

2-Butanol, 3-methyl-1-nitro-, (2S)- is an organic compound with the molecular formula C5H11NO3 It is a secondary alcohol with a nitro group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 3-methyl-1-nitro-, (2S)- typically involves the nitration of 3-methyl-2-butanol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitro group at the desired position. Common reagents used in this process include nitric acid and sulfuric acid as catalysts.

Industrial Production Methods

In industrial settings, the production of 2-Butanol, 3-methyl-1-nitro-, (2S)- is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the careful monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butanol, 3-methyl-1-nitro-, (2S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanoic acid.

    Reduction: Formation of 3-methyl-2-aminobutanol.

    Substitution: Formation of 3-methyl-2-chlorobutanol or 3-methyl-2-bromobutanol.

Scientific Research Applications

2-Butanol, 3-methyl-1-nitro-, (2S)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butanol, 3-methyl-1-nitro-, (2S)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanol: A similar compound with a hydroxyl group but without the nitro group.

    Isoamyl alcohol (3-methyl-1-butanol): Another similar compound with a different position of the hydroxyl group.

Uniqueness

2-Butanol, 3-methyl-1-nitro-, (2S)- is unique due to the presence of both a nitro group and a secondary alcohol. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

197857-06-0

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S)-3-methyl-1-nitrobutan-2-ol

InChI

InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1

InChI Key

KJTQHXTUICAYHG-RXMQYKEDSA-N

Isomeric SMILES

CC(C)[C@@H](C[N+](=O)[O-])O

Canonical SMILES

CC(C)C(C[N+](=O)[O-])O

Origin of Product

United States

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